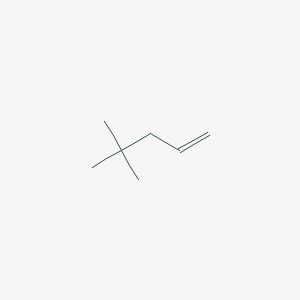

![molecular formula C7H7N3 B165781 Pyrazolo[1,5-a]pyridin-3-amine CAS No. 137837-55-9](/img/structure/B165781.png)

Pyrazolo[1,5-a]pyridin-3-amine

Descripción general

Descripción

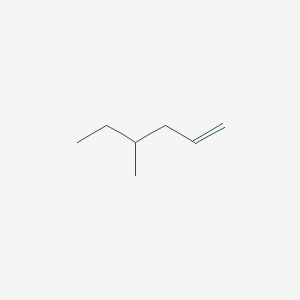

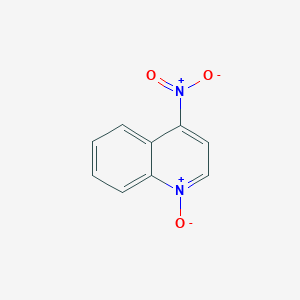

Pyrazolo[1,5-a]pyridin-3-amine is a core structure of nitrogen ring junction heterocyclic compounds . It has a CAS Number of 137837-55-9 and a molecular weight of 133.15 .

Synthesis Analysis

A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center .Chemical Reactions Analysis

The transformation of saturated ketones and 3-aminopyrazoles into diversely substituted pyrazolo[1,5-a]pyrimidines involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-3-amine is versatile and easy to prepare. It can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in its chemical property .Aplicaciones Científicas De Investigación

Synthetic Chemistry : A study by Reddy et al. (2022) highlights the synthesis of pyrazolo[1,5-a]pyridine derivatives using a base-mediated [3 + 2]-cycloannulation strategy. This method emphasizes the role of pyridinium-N-amine in the cycloaddition process, contributing to the development of 2-substituted pyrazolo[1,5-a]pyridines (Reddy, Sharadha, & Kumari, 2022).

Heterocyclic Chemistry : Balkenhohl et al. (2018) reported the regioselective metalation and functionalization of the pyrazolo[1,5-a]pyridine scaffold, demonstrating the versatility of this compound in synthesizing functionalized heterocycles (Balkenhohl, Salgues, Hirai, Karaghiosoff, & Knochel, 2018).

Antimycobacterial Activity : Sutherland et al. (2022) explored the structure–activity relationships for the anti-Mycobacterial activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines, showing potential for the treatment of Mycobacterium tuberculosis (Sutherland, Choi, Lu, Giddens, Tong, Franzblau, Cooper, Palmer, & Denny, 2022).

Sonochemical Synthesis : Ibrahim et al. (2019) described a sonochemical synthetic strategy for Pyrazolo[1,5-a]pyridine derivatives. This catalyst-free method allows the synthesis of a novel class of polysubstituted pyrazolo[1,5-a]pyridines, highlighting the efficiency of the sonochemical approach (Ibrahim, Behbehani, & Mostafa, 2019).

Novel Inhibitors for PI3 Kinase : Kendall et al. (2017) researched pyrazolo[1,5-a]pyridines as p110α selective PI3 kinase inhibitors. They demonstrated how the addition of a basic amine to these compounds could significantly enhance their aqueous solubility, which is crucial for their biomedical applications (Kendall, Giddens, Tsang, Marshall, Lill, Lee, Kolekar, Chao, Malik, Yu, Chaussade, Buchanan, Jamieson, Rewcastle, Baguley, Denny, & Shepherd, 2017).

Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated them as potential anticancer agents. This study shows the relevance of pyrazolo[1,5-a]pyridin-3-amine derivatives in cancer research (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUPYVMUQSMZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476921 | |

| Record name | Pyrazolo[1,5-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-3-amine | |

CAS RN |

137837-55-9 | |

| Record name | Pyrazolo[1,5-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)